N-(4-乙酰基苯基)丙酰胺

描述

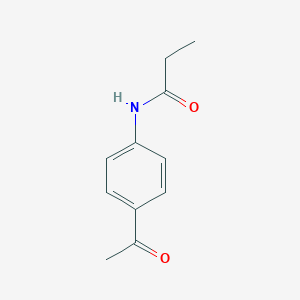

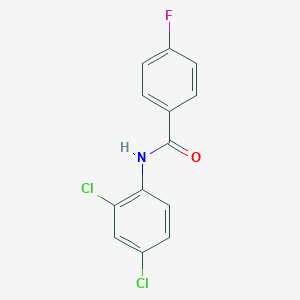

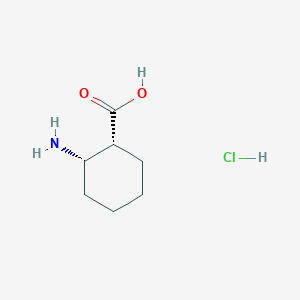

N-(4-acetylphenyl)propanamide is a chemical compound with the CAS Number: 7470-51-1 . It has a molecular weight of 191.23 and its molecular formula is C11H13NO2 .

Molecular Structure Analysis

The InChI code for N-(4-acetylphenyl)propanamide is 1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) . This indicates the presence of a propanamide group attached to a 4-acetylphenyl group.

Physical And Chemical Properties Analysis

N-(4-acetylphenyl)propanamide has a molecular weight of 191.23 .

作用机制

Target of Action

The primary targets of N-(4-acetylphenyl)propanamide are currently unknown. This compound belongs to the class of organic compounds known as primary carboxylic acid amides

Mode of Action

Primary carboxylic acid amides, the class of compounds to which n-(4-acetylphenyl)propanamide belongs, generally interact with their targets by forming hydrogen bonds with the target’s active site . This interaction can lead to changes in the target’s conformation and activity.

Biochemical Pathways

It is anticipated that the metabolism of similar compounds generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The molecular weight of n-(4-acetylphenyl)propanamide is 19123 , which suggests that it may have good bioavailability due to its relatively small size.

实验室实验的优点和局限性

One of the main advantages of using acetaminophen in laboratory experiments is its safety profile. It is well-tolerated and has few side effects, making it an ideal choice for experiments involving human or animal subjects. However, acetaminophen has some limitations when used in laboratory experiments. It is not effective for treating all types of pain, and it can interact with other medications, so it should be used with caution.

未来方向

There are a number of potential future directions for acetaminophen research. One potential area of research is the development of new and improved formulations of acetaminophen, such as extended-release formulations or combination products. Additionally, research could focus on the potential use of acetaminophen in the treatment of other conditions, such as depression, anxiety, and chronic fatigue syndrome. Finally, research could focus on the potential use of acetaminophen in cancer prevention and treatment.

合成方法

Acetaminophen is synthesized in a two-step process. The first step involves the reaction of 4-nitrophenol with acetic anhydride to form 4-acetylphenol. The second step involves the reaction of 4-acetylphenol with ammonia to form N-(4-acetylphenyl)propanamide, or acetaminophen.

科学研究应用

蛋白质组学研究

N-(4-乙酰基苯基)丙酰胺: 用于蛋白质组学研究,蛋白质组学是蛋白质的大规模研究,特别是它们的结构和功能。 该化合物因其可能影响蛋白质相互作用和稳定性的特性而被用于蛋白质组学研究 .

色谱法

在色谱法中,一种分离混合物的技术,N-(4-乙酰基苯基)丙酰胺 可用作标准或参考化合物。 它有助于设备校准,并确保色谱分离过程的准确性 .

质谱法

该化合物在质谱法中也具有重要意义,质谱法是一种强大的分析技术,用于测量离子的质荷比。 它可用于样品制备或作为校准标准,以确保精确的质量测量 .

化学合成

N-(4-乙酰基苯基)丙酰胺: 在化学合成中用作构建单元。 研究人员可以使用它合成各种复杂的分子,这些分子在开发新药或材料方面具有潜在的应用 .

生物化学研究

在生物化学研究中,该化合物可用于研究涉及乙酰化和去乙酰化的酶催化反应。 它可以在这些酶促研究中充当底物或抑制剂 .

材料科学

在材料科学领域,N-(4-乙酰基苯基)丙酰胺 可以掺入聚合物或其他材料中以改变其性质,例如热稳定性、刚度或生物降解性 .

属性

IUPAC Name |

N-(4-acetylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-11(14)12-10-6-4-9(5-7-10)8(2)13/h4-7H,3H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWPYWAEYRHZBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80323562 | |

| Record name | N-(4-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7470-51-1 | |

| Record name | N-(4-Acetylphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7470-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)propanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007470511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7470-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-acetylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80323562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)